Tetracycline lauryl sulfate Tetracycline lauryl sulfate Lauricycline is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 5821-53-4
VCID: VC0532576
InChI: InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m0./s1
SMILES: CCCCCCCCCCCCOS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Molecular Formula: C34H50N2O12S
Molecular Weight: 710.83

Tetracycline lauryl sulfate

CAS No.: 5821-53-4

Cat. No.: VC0532576

Molecular Formula: C34H50N2O12S

Molecular Weight: 710.83

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetracycline lauryl sulfate - 5821-53-4

Specification

CAS No. 5821-53-4
Molecular Formula C34H50N2O12S
Molecular Weight 710.83
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dodecyl hydrogen sulfate
Standard InChI InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m0./s1
Standard InChI Key HKZSFGSVXUFBGF-CBJODJNJSA-N
SMILES CCCCCCCCCCCCOS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Appearance Solid powder

Introduction

Structural Characteristics and Formulation

Molecular Structure

Tetracycline lauryl sulfate combines the four-ring structure of tetracycline with a lauryl sulfate group. The tetracycline component contains a naphthacene ring system with multiple functional groups including hydroxyl, carbonyl, and amino groups. The lauryl sulfate portion consists of a 12-carbon chain attached to a sulfate group, providing the surfactant properties that enhance solubility .

Micelle Formation and Solubilization Mechanism

Research has demonstrated that tetracycline lauryl sulfate can form micelles in aqueous solutions. These micellar structures play a crucial role in enhancing the solubility and bioavailability of tetracycline. The formation of micelles occurs above a critical micelle concentration (CMC), where the lauryl sulfate components self-assemble with the hydrophilic sulfate groups oriented toward the aqueous environment and the hydrophobic alkyl chains directed inward .

Studies have characterized these micelles using various analytical techniques including UV/vis spectroscopy, thermogravimetric differential thermal analysis (TG-DTA), differential scanning calorimetry (DTG/DSC), attenuated total reflection spectroscopy (FT-IR-ATR), and proton nuclear magnetic resonance (1H-NMR) spectroscopy .

Antimicrobial Properties and Mechanism of Action

Mechanism of Antimicrobial Activity

The mechanism of action involves:

  • Penetration of the bacterial cell membrane

  • Binding to the 30S ribosomal subunit

  • Interference with aminoacyl-tRNA binding to the mRNA-ribosome complex

  • Inhibition of protein synthesis

  • Bacteriostatic effects, preventing further growth of bacteria

Antimicrobial Spectrum and Efficacy

Tetracycline lauryl sulfate demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has evaluated its efficacy against several clinically relevant pathogens, as shown in Table 1 .

Table 1: Antimicrobial Activity of Tetracycline Lauryl Sulfate Against Selected Bacterial Strains

Bacterial StrainClassificationRelative Efficacy Compared to Tetracycline
Pseudomonas aeruginosaGram-negativeEnhanced activity
Escherichia coliGram-negativeEnhanced activity
Staphylococcus epidermidisGram-positiveSignificantly enhanced activity (up to 550-fold)
Staphylococcus aureusGram-positiveEnhanced activity

Studies have shown that tetracycline lauryl sulfate exhibits superior antimicrobial activity compared to free tetracycline against these bacterial strains. Particularly noteworthy is its activity against Staphylococcus epidermidis, where research has demonstrated that the micelle formulation can achieve a minimum inhibitory concentration (MIC) value up to 550-fold higher than that of free tetracycline .

Bactericidal versus Bacteriostatic Activity

An important distinction in the antimicrobial properties of tetracycline lauryl sulfate is its potential bactericidal activity. While conventional tetracycline is primarily bacteriostatic (inhibiting bacterial growth without necessarily killing bacteria), tetracycline lauryl sulfate formulations have demonstrated bactericidal properties in some studies, eliminating up to 99.9% of targeted microbes .

This enhanced killing activity represents a significant advancement over traditional tetracycline formulations and may be particularly valuable for treating infections caused by pathogens with reduced susceptibility to conventional tetracycline preparations.

Formulation Development and Enhancement Strategies

Synthesis Approaches

The synthesis of tetracycline lauryl sulfate typically involves the direct combination of tetracycline with sodium lauryl sulfate under controlled conditions to form the salt. The process must be carefully managed to ensure proper integration of the components while preserving the structural integrity and antimicrobial properties of the tetracycline moiety.

Micellar Formulations

Research has explored the development of specialized micellar formulations of tetracycline with surfactants including sodium lauryl sulfate (SLS). These formulations, sometimes designated as SLS@TC, incorporate tetracycline into micellar structures that enhance solubility and delivery .

The preparation of these micellar systems typically involves:

  • Determination of critical micelle concentration (CMC) through techniques such as potentiometric titration

  • Formulation at specific surfactant-to-tetracycline molar ratios (studies have utilized ratios of approximately 17:1 for SLS:TC)

  • Characterization through multiple analytical methods to confirm micelle formation and tetracycline incorporation

Quantification and Characterization

Studies have employed UV/vis spectroscopy to quantify tetracycline content in formulations. Research has demonstrated that micellar formulations with sodium lauryl sulfate can incorporate tetracycline at concentrations of approximately 8.3% w/w, corresponding to a molar ratio of 17:1 (SLS:TC) .

Comparative Analysis with Other Tetracycline Formulations

Comparison with Free Tetracycline

The key differentiating features of tetracycline lauryl sulfate compared to free tetracycline include:

  • Enhanced water solubility

  • Improved bioavailability

  • Potential bactericidal (rather than bacteriostatic) activity

  • Modified pharmacokinetic profile

  • Altered tissue distribution characteristics

Comparison with Other Tetracycline Surfactant Combinations

Research has also explored other tetracycline-surfactant combinations, including tetracycline with cetrimonium bromide (CTAB). Comparative studies have assessed the relative efficacy and safety profiles of these different formulations, with findings indicating that each combination may offer specific advantages for particular applications .

Future Research Directions and Challenges

Optimization of Formulations

Ongoing research aims to optimize tetracycline lauryl sulfate formulations to enhance therapeutic efficacy while minimizing potential adverse effects. This includes exploration of precise surfactant-to-tetracycline ratios, alternative delivery systems, and novel formulation approaches .

Clinical Translation Challenges

The translation of tetracycline lauryl sulfate formulations to clinical practice faces several challenges, including:

  • Establishing optimal dosing regimens

  • Managing potential irritant effects associated with the lauryl sulfate component

  • Addressing manufacturing and stability considerations

  • Conducting comprehensive safety and efficacy evaluations in human subjects

Environmental Considerations

The environmental impact of tetracycline lauryl sulfate represents another important area for future research. Studies on tetracycline antibiotics have identified environmental persistence concerns, while surfactants like lauryl sulfate can impact aquatic ecosystems. Understanding the environmental fate and ecotoxicology of this combined compound will be essential for responsible development .

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